Ttp 22

Description

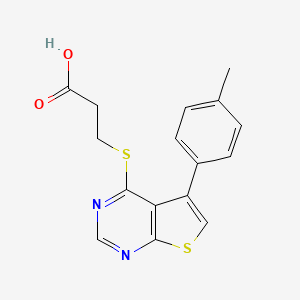

Structure

3D Structure

Propriétés

IUPAC Name |

3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOULLCLLOGTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364205 | |

| Record name | TTP 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329907-28-0 | |

| Record name | TTP 22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the TTP Family in Cell Signaling

A Note on Nomenclature: Initial searches for "TTP22" did not yield information on a specific protein with that designation involved in cell signaling. It is highly probable that this refers to the Tristetraprolin (TTP) family of RNA-binding proteins, which are central to post-transcriptional gene regulation in various signaling pathways. Another possibility could be a typographical error for PTPN22 , a protein tyrosine phosphatase critical in T-cell signaling. This guide will focus on the TTP family, also known as the ZFP36 family, due to the close nomenclature.

Introduction to the Tristetraprolin (TTP) Family

The Tristetraprolin (TTP) family of proteins are highly conserved RNA-binding proteins that play a crucial role in the post-transcriptional regulation of gene expression.[1][2] These proteins are characterized by the presence of a tandem CCCH-type zinc finger domain, which enables them to bind to AU-rich elements (AREs) in the 3'-untranslated regions (3'UTRs) of messenger RNAs (mRNAs).[1][2][3] By binding to these AREs, TTP family members target the mRNAs for rapid degradation, thereby controlling the expression of a wide range of proteins involved in cellular processes such as inflammation, immune responses, cell proliferation, and cancer.[1][4][5]

The primary function of the TTP family is to act as a brake on cellular responses by promoting the decay of mRNAs that encode for potent signaling molecules like cytokines, chemokines, and proto-oncogenes.[2][5][6] Dysregulation of TTP family protein function has been implicated in various diseases, including cancer and autoimmune disorders.[1][7]

Core Members of the Mammalian TTP Family

The mammalian TTP family consists of three main members, each with distinct but sometimes overlapping functions.[1][3] A fourth member, ZFP36L3, is found in rodents.[1][2]

| Protein Name | Gene Name | Primary Functions in Cell Signaling |

| Tristetraprolin (TTP) | ZFP36 | A key regulator of inflammation by promoting the degradation of pro-inflammatory cytokine mRNAs, most notably Tumor Necrosis Factor-alpha (TNF-α).[5][6] It acts as a component of a negative feedback loop in inflammatory signaling.[6] |

| ZFP36L1 | ZFP36L1 | Involved in the regulation of cell cycle progression, hematopoiesis, and tumorigenesis. It targets the mRNAs of several cell cycle regulators and transcription factors.[1][4] |

| ZFP36L2 | ZFP36L2 | Plays a role in female fertility, immune cell development, and has been implicated in certain cancers.[1][4][8] |

Mechanism of Action in mRNA Degradation

The central mechanism by which TTP family proteins regulate gene expression is through the recruitment of the cellular mRNA decay machinery to target transcripts. This process can be broken down into several key steps:

-

Recognition and Binding: The tandem zinc finger domain of a TTP family protein recognizes and binds to specific AU-rich element sequences within the 3'UTR of a target mRNA.[3]

-

Deadenylase Complex Recruitment: Upon binding, the TTP protein recruits the CCR4-NOT deadenylase complex.[3][6] This complex is responsible for removing the poly(A) tail from the mRNA.

-

Deadenylation: The removal of the poly(A) tail is a critical step in mRNA decay, as it destabilizes the transcript.

-

Exonucleolytic Decay: Following deadenylation, the mRNA is rapidly degraded by cellular exonucleases from both the 5' and 3' ends.

Role in Key Signaling Pathways

TTP family proteins are integral components of several critical cell signaling pathways, where they often act as negative feedback regulators.

Inflammatory Signaling (TNF-α Regulation)

TTP (ZFP36) is a well-established regulator of TNF-α expression. The p38 MAPK signaling pathway, which is activated by various inflammatory stimuli, leads to the phosphorylation and activation of MAPK-activated protein kinase 2 (MK2). MK2, in turn, phosphorylates TTP, which can influence its activity and localization. TTP then binds to the ARE in the 3'UTR of TNF-α mRNA, leading to its degradation and thus dampening the inflammatory response.

T-Cell Regulation

The ZFP36 family of proteins, including ZFP36, ZFP36L1, and ZFP36L2, collectively regulate T-cell quiescence and activation.[8][9] They control the expression of various cytokines, such as IFN-γ, TNF, and GM-CSF, by promoting the degradation of their respective mRNAs.[8] The coordinated action of these proteins is essential for maintaining immune homeostasis and preventing autoimmunity.[9]

Experimental Protocols for Studying TTP Family Function

A variety of experimental techniques are employed to investigate the function of TTP family proteins.

Luciferase Reporter Assays

These assays are used to determine if a specific mRNA is a target of a TTP family protein.

-

Principle: The 3'UTR of a putative target mRNA containing an ARE is cloned downstream of a luciferase reporter gene. This construct is co-transfected into cells with a vector expressing a TTP family protein. A decrease in luciferase activity in the presence of the TTP protein indicates that it targets the 3'UTR for degradation.

-

Workflow:

-

Clone the 3'UTR of the target gene into a luciferase reporter vector.

-

Co-transfect cells with the reporter construct and a TTP expression vector (or a control vector).

-

Lyse the cells after a defined period and measure luciferase activity.

-

Compare luciferase activity between cells expressing the TTP protein and control cells.

-

RNA Immunoprecipitation (RIP)

RIP is used to confirm the direct binding of a TTP family protein to a target mRNA in vivo.

-

Principle: An antibody specific to the TTP family protein of interest is used to pull down the protein from cell lysates. The RNA molecules that are bound to the immunoprecipitated protein are then isolated and identified, typically by RT-qPCR or RNA sequencing.

-

Workflow:

-

Crosslink protein-RNA complexes in cells.

-

Prepare cell lysate.

-

Immunoprecipitate the TTP protein using a specific antibody.

-

Reverse the crosslinking and isolate the co-precipitated RNA.

-

Identify the RNA by RT-qPCR or RNA-Seq.

-

Gene Knockout/Knockdown Studies

These approaches are used to investigate the physiological function of TTP family proteins.

-

Principle: The gene encoding a TTP family protein is either deleted (knockout) or its expression is reduced (knockdown) in cells or animal models. The resulting phenotype is then analyzed to infer the function of the protein.

-

Methods: CRISPR/Cas9 for gene knockout, and siRNAs or shRNAs for gene knockdown.

Concluding Remarks

The Tristetraprolin family of RNA-binding proteins are critical regulators of cell signaling, primarily by controlling the stability of mRNAs encoding key signaling molecules. Their role in dampening inflammatory responses and maintaining immune homeostasis makes them attractive targets for the development of novel therapeutics for a range of diseases. Further research into the specific targets and regulatory mechanisms of each TTP family member will continue to enhance our understanding of their multifaceted roles in cellular signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 7. PTPN22 protein tyrosine phosphatase non-receptor type 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. The ZFP36 family of RNA binding proteins regulates homeostatic and autoreactive T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

TTP22: A Technical Guide to a Selective CK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2, a serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its aberrant activity is implicated in the pathogenesis of numerous diseases, most notably cancer. This has rendered CK2 a compelling target for therapeutic intervention. TTP22 has emerged as a potent and selective ATP-competitive inhibitor of CK2. This technical guide provides a comprehensive overview of TTP22, including its inhibitory activity, selectivity profile, and the experimental methodologies used for its characterization. Furthermore, this document outlines the key signaling pathways influenced by CK2 and provides detailed experimental workflows and diagrams to facilitate further research and drug development efforts centered on this promising inhibitor.

Introduction to TTP22

TTP22, chemically known as 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid, is a small molecule inhibitor of human protein kinase CK2. It belongs to a series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids designed as ATP-competitive inhibitors of CK2. The pioneering work on TTP22 was published by Golub and colleagues in 2011, where they described its synthesis and initial biological evaluation.

Quantitative Data Presentation

The inhibitory activity and selectivity of TTP22 have been characterized through in vitro kinase assays. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Inhibitory Activity of TTP22 against Protein Kinase CK2

| Parameter | Value |

| IC50 | 100 nM[1][2] |

| Ki | 40 nM[3] |

IC50: The half maximal inhibitory concentration, representing the concentration of TTP22 required to inhibit 50% of CK2 activity in vitro. Ki: The inhibition constant, indicating the binding affinity of TTP22 to CK2.

Table 2: Kinase Selectivity Profile of TTP22

| Kinase | Inhibition at 10 µM TTP22 |

| JNK3 | No significant inhibition[1][2] |

| ROCK1 | No significant inhibition[1][2] |

| MET | No significant inhibition[1][2] |

| Tie2 | No effect[3] |

| ASK1 | No effect[3] |

| FGFR1 | No effect[3] |

This initial screen demonstrates the selectivity of TTP22 for CK2 over a limited panel of other kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments cited in the characterization of TTP22.

In Vitro CK2 Kinase Inhibition Assay

This protocol is based on the general methodology for in vitro kinase assays used to determine the IC50 and Ki values of kinase inhibitors.

Objective: To quantify the inhibitory potency of TTP22 against recombinant human CK2.

Materials:

-

Recombinant human protein kinase CK2 (catalytic subunit α)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

TTP22 (dissolved in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of TTP22 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a microcentrifuge tube or a 96-well plate, combine the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Add the diluted TTP22 or DMSO (as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or [γ-³³P]ATP) to a final concentration at or near the Km for ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the vehicle control for each TTP22 concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TTP22 concentration and fitting the data to a sigmoidal dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors, by performing the assay at different ATP concentrations.

Kinase Selectivity Assay

This protocol describes a general method for assessing the selectivity of a kinase inhibitor against a panel of other kinases.

Objective: To determine the specificity of TTP22 for CK2 by evaluating its inhibitory activity against a panel of other protein kinases.

Procedure:

-

The kinase inhibition assays for the panel of selected kinases (e.g., JNK3, ROCK1, MET, Tie2, ASK1, FGFR1) are performed using a similar protocol to the in vitro CK2 kinase inhibition assay described above.

-

Each kinase will have its own specific substrate and optimal reaction conditions (e.g., buffer composition, ATP concentration). These conditions should be established and validated prior to the selectivity profiling.

-

TTP22 is tested at a fixed, high concentration (e.g., 10 µM) against each kinase in the panel.[1][2]

-

The percentage of inhibition at this concentration is calculated for each kinase.

-

A highly selective inhibitor will show significant inhibition of the primary target (CK2) and minimal or no inhibition of the other kinases in the panel.

Signaling Pathways and Experimental Workflows

Protein kinase CK2 is a pleiotropic enzyme that phosphorylates a multitude of substrates, thereby influencing numerous signaling pathways critical for cell growth, proliferation, and survival. Inhibition of CK2 by molecules like TTP22 is expected to modulate these pathways.

The CK2 Signaling Nexus

CK2 is constitutively active and plays a key role in several fundamental signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central node in the PI3K signaling pathway that promotes cell survival and proliferation.

-

NF-κB Signaling: CK2 is known to phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of the pro-inflammatory and pro-survival NF-κB pathway.

-

Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, promoting its stability and nuclear translocation, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

-

Apoptosis Regulation: CK2 can phosphorylate and inactivate pro-apoptotic proteins such as caspases and Bad, thereby promoting cell survival.

The following diagram illustrates the central role of CK2 in these key signaling cascades.

References

- 1. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of the TTP22 Compound

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TTP22, a potent and selective inhibitor of Casein Kinase 2 (CK2). The document details the compound's mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to TTP22 and its Target: Casein Kinase 2

TTP22, chemically identified as 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid, is a small molecule inhibitor of Casein Kinase 2 (CK2).[1][2][3] CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that is constitutively active in cells. It plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival.[4] Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. TTP22 belongs to the thieno[2,3-d]pyrimidine class of compounds, which has been a focus of medicinal chemistry efforts to develop novel kinase inhibitors.[5][6][7][8]

Quantitative Data Summary

The inhibitory activity and selectivity of TTP22 against its primary target, CK2, have been quantitatively characterized. The key data points are summarized in the table below for easy comparison.

| Parameter | Value | Target Kinase | Notes | Reference |

| IC50 | 100 nM (0.1 µM) | Casein Kinase 2 (CK2) | Half-maximal inhibitory concentration. | [2][3] |

| Ki | 40 nM | Casein Kinase 2 (CK2) | Dissociation constant, indicating high affinity. | [2][3] |

| Selectivity | No inhibitory effect at 10 µM | JNK3, ROCK1, MET | Demonstrates selectivity for CK2 over other tested kinases. | [3] |

| Molecular Weight | 330.42 g/mol | - | - | [1] |

| Chemical Formula | C₁₆H₁₄N₂O₂S₂ | - | - | [1] |

Discovery and Synthesis of TTP22

The discovery of TTP22 was part of a broader effort to identify and optimize thieno[2,3-d]pyrimidine-based inhibitors of CK2. The general workflow for the discovery of such kinase inhibitors often involves computational modeling, chemical synthesis, and biological evaluation.

General Experimental Workflow

The discovery and development of kinase inhibitors like TTP22 typically follow a structured workflow. This process begins with target identification and validation, followed by lead discovery through methods such as high-throughput screening or computational modeling. Promising hits are then chemically synthesized and optimized to improve potency, selectivity, and pharmacokinetic properties. Finally, the optimized leads undergo preclinical and clinical development.

General workflow for kinase inhibitor discovery and development.

Synthesis Protocol for Thieno[2,3-d]pyrimidine Derivatives

While the exact, step-by-step synthesis of TTP22 is detailed in specialized literature, a general and representative synthetic route for this class of compounds is provided below. This typically involves the construction of the core thieno[2,3-d]pyrimidine scaffold followed by functionalization.[9][10][11][12]

Step 1: Synthesis of the Thiophene Ring The synthesis often starts with a Gewald reaction to form a 2-aminothiophene-3-carbonitrile derivative from a ketone or aldehyde, elemental sulfur, and a compound with an active methylene group (e.g., malononitrile).

Step 2: Formation of the Pyrimidine Ring The 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidin-4-one. This can be achieved by reacting with formamide or other reagents.

Step 3: Chlorination The hydroxyl group at the 4-position of the pyrimidine ring is typically converted to a chlorine atom using a chlorinating agent like phosphoryl chloride (POCl₃). This creates a reactive intermediate for subsequent nucleophilic substitution.[9]

Step 4: Nucleophilic Substitution The 4-chloro-thieno[2,3-d]pyrimidine is then reacted with a nucleophile to introduce the desired side chain. In the case of TTP22, this would involve a reaction with 3-mercaptopropanoic acid.

Mechanism of Action and Signaling Pathways

TTP22 functions as an ATP-competitive inhibitor of CK2.[3] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates. By inhibiting CK2, TTP22 can modulate several downstream signaling pathways that are crucial for cell survival and proliferation.

Key CK2-Mediated Signaling Pathways

CK2 is known to be involved in several pro-survival and proliferative signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways. The following diagram illustrates the central role of CK2 in these pathways and how its inhibition by TTP22 can lead to anti-proliferative effects.

Simplified diagram of CK2's role in the PI3K/Akt/mTOR and NF-κB signaling pathways.

Experimental Protocols

This section provides representative protocols for key experiments used in the characterization of CK2 inhibitors like TTP22.

In Vitro CK2 Kinase Assay

This protocol is a general method to determine the in vitro inhibitory activity of a compound against CK2. Specific conditions may vary based on the available laboratory equipment and reagents.

Objective: To measure the IC₅₀ value of TTP22 for CK2.

Materials:

-

Recombinant human CK2 enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

TTP22 stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure (using ADP-Glo™ Assay as an example):

-

Prepare a serial dilution of TTP22 in kinase assay buffer. Also, prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the different concentrations of TTP22 or control solutions.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light generated is proportional to the ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each TTP22 concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the TTP22 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

TTP22 is a well-characterized, potent, and selective inhibitor of Casein Kinase 2. Its thieno[2,3-d]pyrimidine scaffold represents a valuable pharmacophore in the development of kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on CK2-targeted therapies. Further investigation into the in vivo efficacy and safety profile of TTP22 and its analogs is a logical next step in the drug development pipeline.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. TTP 22 | Casein Kinase 2 | Tocris Bioscience [tocris.com]

- 4. The catalytic subunit of Plasmodium falciparum casein kinase 2 is essential for gametocytogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TTP22 in the Inhibition of Casein Kinase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and experimental validation of TTP22 as a potent and selective inhibitor of Casein Kinase 2 (CK2). The following sections detail the quantitative inhibitory data, the precise molecular interactions governing its function, and the experimental protocols for its characterization.

Quantitative Analysis of TTP22 Inhibition of Casein Kinase 2

TTP22, a thieno[2,3-d]pyrimidine derivative, has been identified as a high-affinity inhibitor of the serine/threonine protein kinase CK2.[1] Quantitative biochemical assays have established its potency and selectivity.

| Parameter | Value | Description |

| IC50 | 100 nM | The half-maximal inhibitory concentration, representing the concentration of TTP22 required to inhibit 50% of CK2 activity in vitro.[2][3] |

| Ki | 40 nM | The inhibition constant, indicating the binding affinity of TTP22 to the active site of CK2. |

| Selectivity | >100-fold | TTP22 demonstrates high selectivity for CK2, with no significant inhibitory effects observed against other kinases such as JNK3, ROCK1, and MET at concentrations up to 10 μM.[2][3] |

Table 1: Quantitative Inhibitory Data for TTP22 against Casein Kinase 2

Mechanism of TTP22 Inhibition

The inhibitory action of TTP22 on CK2 is achieved through its direct interaction with the ATP-binding pocket of the kinase's catalytic subunit, CK2α. This binding event physically blocks the entry of ATP, the phosphate donor, thereby preventing the phosphorylation of CK2 substrates.

Structural studies, combining in-silico modeling with X-ray crystallography, have elucidated the key molecular interactions between TTP22 and the active site of CK2α. These interactions are critical for the high affinity and specificity of the inhibitor.

Signaling Pathways Modulated by TTP22-mediated CK2 Inhibition

Casein Kinase 2 is a pleiotropic kinase involved in a multitude of cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] By inhibiting CK2, TTP22 can effectively modulate these critical pathways, making it a valuable tool for research and a potential therapeutic agent.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. CK2 is known to directly phosphorylate and activate Akt, a key component of this pathway. Inhibition of CK2 by TTP22 is predicted to attenuate the activation of Akt, leading to downstream effects such as decreased cell proliferation and induction of apoptosis.[5][6]

The NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. CK2 can promote NF-κB activation by phosphorylating its inhibitor, IκBα, targeting it for degradation. By inhibiting CK2, TTP22 can prevent IκBα phosphorylation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory functions.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of TTP22 as a CK2 inhibitor.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a radiometric assay to determine the IC50 value of TTP22 for CK2.

Materials:

-

Recombinant human Casein Kinase 2 (CK2α and CK2β subunits)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

-

TTP22 stock solution (in DMSO)

-

Phosphocellulose paper

-

Phosphoric acid wash solution (e.g., 75 mM)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of TTP22 in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Add the various concentrations of TTP22 or DMSO (vehicle control) to the reaction tubes.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the phosphoric acid solution to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each TTP22 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the TTP22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (TTP22) to a protein (CK2), allowing for the determination of the dissociation constant (Kd), which is related to the inhibition constant (Ki).

Materials:

-

Purified recombinant human CK2α

-

TTP22 solution

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of CK2α in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of TTP22 in the same ITC buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.

-

Set the experimental parameters on the ITC instrument, including the temperature, stirring speed, and injection volume.

-

Perform a series of injections of the TTP22 solution into the CK2α solution.

-

Record the heat changes associated with each injection.

-

Integrate the heat data to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).

X-ray Crystallography for Structural Analysis

This protocol describes the general workflow for determining the co-crystal structure of CK2α in complex with TTP22.

Materials:

-

Highly purified recombinant human CK2α

-

TTP22

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

-

Co-crystallization: Mix the purified CK2α protein with a molar excess of TTP22.

-

Crystallization Screening: Set up crystallization trials using various precipitant solutions and conditions (e.g., vapor diffusion in sitting or hanging drops).

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CK2α structure as a search model. Refine the model against the experimental data, including the modeling of the bound TTP22 inhibitor.

-

Structural Analysis: Analyze the final refined structure to identify the key molecular interactions between TTP22 and the CK2α active site.

Conclusion

TTP22 is a potent and selective inhibitor of Casein Kinase 2 that functions by competing with ATP for binding to the enzyme's active site. Its ability to modulate critical cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, underscores its potential as a valuable research tool and a promising candidate for therapeutic development. The experimental protocols detailed in this guide provide a comprehensive framework for the characterization and validation of TTP22 and other novel CK2 inhibitors.

References

- 1. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. SM22α suppresses cytokine-induced inflammation and the transcription of NF-κB inducing kinase (Nik) by modulating SRF transcriptional activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

TTP22 (Azeliragon) for Basic Research in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTP22, also known as Azeliragon, is a small molecule inhibitor of the Receptor for Advanced Glycation End Products (RAGE). Initially investigated for Alzheimer's disease, its role in oncology is a burgeoning field of research. This technical guide provides an in-depth overview of TTP22's core mechanism, preclinical data, and detailed experimental protocols relevant to its investigation in cancer biology. RAGE, a multiligand receptor of the immunoglobulin superfamily, is implicated in various pathological processes, including inflammation, diabetic complications, and cancer progression.[1][2] Its activation by ligands such as advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1) triggers a cascade of downstream signaling events that contribute to tumor growth, metastasis, and therapy resistance.

Mechanism of Action

TTP22 exerts its anti-cancer effects by binding to the V-domain of RAGE, thereby blocking the interaction with its ligands. This inhibition disrupts the downstream signaling pathways crucial for tumor progression. The primary signaling axis affected by TTP22 is the RAGE-mediated activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[1][2] Preclinical studies have also demonstrated that TTP22 can modulate the tumor microenvironment, suppress metastasis, and enhance the efficacy of conventional cancer therapies.[1][3]

Signaling Pathways

The binding of ligands to RAGE initiates a complex network of intracellular signaling. TTP22, by inhibiting this initial step, prevents the activation of several key oncogenic pathways.

RAGE Signaling Pathway

Caption: TTP22 inhibits the binding of ligands to RAGE, preventing downstream signaling.

Downstream Effector Pathways

Inhibition of RAGE by TTP22 has been shown to impact several critical downstream signaling molecules that drive cancer progression.

Caption: TTP22 blocks RAGE-mediated activation of key oncogenic pathways.

Preclinical Data

Triple-Negative Breast Cancer (TNBC)

In preclinical models of TNBC, TTP22 (Azeliragon) has demonstrated a significant ability to suppress metastasis.

| Parameter | Vehicle Control | TTP22 (Azeliragon) | p-value | Reference |

| Spontaneous Lung Metastases (Normalized Photon Flux) | 1.0 | ~0.4 | <0.01 | [1] |

| Experimental Lung Metastases (Normalized Photon Flux) | 1.0 | ~0.2 | <0.001 | [1] |

Pancreatic Cancer

Studies in pancreatic cancer models have shown that TTP22 can inhibit tumor growth and enhance the efficacy of radiation therapy.

| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation | p-value vs. Control | Reference |

| Control | ~1200 | - | - | [3] |

| TTP22 (Azeliragon) | ~800 | - | <0.05 | [3] |

| Radiation Therapy (RT) | ~600 | - | <0.01 | [3] |

| TTP22 + RT | ~300 | - | <0.001 | [3] |

Experimental Protocols

Experimental Workflow: In Vitro Assays

Caption: A typical workflow for in vitro evaluation of TTP22 in cancer cell lines.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for TNBC, Panc-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of TTP22 (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing)

-

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS and replace the medium with a fresh medium containing TTP22 or vehicle control.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Matrigel Transwell)

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing TTP22 or vehicle control.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells under a microscope.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RAGE, phospho-NF-κB, total NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

TTP22 (Azeliragon) presents a promising therapeutic strategy for various cancers by targeting the RAGE signaling pathway. The preclinical data in triple-negative breast cancer and pancreatic cancer highlight its potential to inhibit tumor progression and metastasis. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of TTP22 in diverse oncological contexts. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted therapy.

References

TTP22: A Technical Guide to its Effects on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of TTP22, a high-affinity and selective inhibitor of casein kinase 2 (CK2), on critical cellular pathways. As a pivotal regulator of numerous cellular processes, CK2 has emerged as a significant target in drug discovery, particularly in oncology. This document provides a comprehensive overview of the known impacts of TTP22 on cell cycle progression, apoptosis, and key signaling cascades, supported by quantitative data and detailed experimental protocols.

Introduction to TTP22 and Casein Kinase 2 (CK2)

TTP22 is a potent and selective, ATP-competitive inhibitor of casein kinase 2 (CK2). CK2 is a highly conserved serine/threonine kinase that is constitutively active and ubiquitously expressed in eukaryotic cells. It plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of CK2 activity has been frequently implicated in various diseases, most notably cancer, where it contributes to tumor progression and resistance to therapy. By targeting CK2, TTP22 offers a valuable tool for investigating the physiological and pathological roles of this kinase and presents a potential therapeutic agent.

Effects of TTP22 on Cellular Proliferation and Viability

Inhibition of CK2 by TTP22 is expected to have a significant impact on the proliferative capacity of cancer cells. While specific quantitative data for TTP22 across a wide range of cell lines is not extensively published in publicly available literature, the known functions of CK2 allow for a strong inferential understanding of its effects.

Table 1: Anticipated Effects of TTP22 on Cancer Cell Proliferation

| Parameter | Cell Line(s) | Expected Effect of TTP22 | Reference Method |

| IC50 | Various Cancer Cell Lines | Dose-dependent reduction in cell viability | MTT/XTT Assay |

| Colony Formation | Adherent Cancer Cells | Inhibition of colony forming ability | Clonogenic Assay |

| Cell Count | Various Cancer Cell Lines | Decrease in cell number over time | Hemocytometer/Automated Cell Counter |

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TTP22 on a given cancer cell line.

Materials:

-

Cancer cell line of interest

-

TTP22 (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TTP22 in complete culture medium.

-

Remove the overnight medium from the cells and replace it with medium containing various concentrations of TTP22. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

TTP22-Induced Apoptosis

The inhibition of the pro-survival functions of CK2 by TTP22 is anticipated to lead to the induction of apoptosis in cancer cells.

Table 2: Expected Quantitative Effects of TTP22 on Apoptosis

| Parameter | Cell Line(s) | Expected Effect of TTP22 | Reference Method |

| Apoptotic Cell Population | Various Cancer Cell Lines | Increase in Annexin V-positive cells | Annexin V/PI Flow Cytometry |

| Caspase-3/7 Activity | Various Cancer Cell Lines | Increased enzymatic activity | Caspase-Glo 3/7 Assay |

| PARP Cleavage | Various Cancer Cell Lines | Increased levels of cleaved PARP | Western Blot |

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with TTP22.

Materials:

-

Cancer cell line of interest

-

TTP22

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with TTP22 at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Impact of TTP22 on Cell Cycle Progression

CK2 is known to phosphorylate key regulators of the cell cycle. Therefore, inhibition by TTP22 is expected to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Table 3: Predicted Effects of TTP22 on Cell Cycle Distribution

| Parameter | Cell Line(s) | Expected Effect of TTP22 | Reference Method |

| Cell Cycle Phase Distribution | Various Cancer Cell Lines | Arrest in G1 or G2/M phase | Propidium Iodide Staining and Flow Cytometry |

| Cyclin/CDK Expression | Various Cancer Cell Lines | Altered expression of key cell cycle regulators | Western Blot |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of TTP22 on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

TTP22

-

70% Ethanol (ice-cold)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with TTP22 for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Modulation of Key Signaling Pathways by TTP22

CK2 is a critical node in several signaling pathways that are fundamental for cancer cell survival and proliferation. TTP22, by inhibiting CK2, is expected to modulate these pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. CK2 can directly phosphorylate and activate Akt, as well as other components of this pathway.

Figure 1: TTP22 inhibits the CK2-mediated activation of the PI3K/Akt pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. CK2 is known to phosphorylate IκBα, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB.

Figure 2: TTP22 blocks the CK2-dependent activation of the NF-κB pathway.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of TTP22 on the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways.

Materials:

-

Cancer cell line of interest

-

TTP22

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IκBα, anti-total-IκBα, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

SDS-PAGE equipment and reagents

-

PVDF membrane

Procedure:

-

Treat cells with TTP22 for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Summary and Future Directions

TTP22 is a valuable chemical probe for elucidating the multifaceted roles of CK2 in cellular function and disease. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the specific effects of TTP22 in their model systems. Further research is warranted to establish a comprehensive profile of TTP22's activity across a broad panel of cancer cell lines and to explore its therapeutic potential in preclinical models. The generation of more extensive quantitative datasets will be crucial for advancing our understanding of TTP22's mechanism of action and for guiding its potential clinical development.

Methodological & Application

Application Notes and Protocols for the Use of TTP22 in a Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTP22 is a potent and selective inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a multitude of cellular processes including cell growth, proliferation, and apoptosis.[1] As an ATP-competitive inhibitor, TTP22 serves as a valuable tool for studying the physiological and pathological roles of CK2.[2] These application notes provide detailed protocols for utilizing TTP22 in in vitro kinase assays to determine its inhibitory activity and characterize its mechanism of action.

Mechanism of Action of TTP22

TTP22 exerts its inhibitory effect by competing with ATP for binding to the active site of the CK2 catalytic subunit. This mode of action makes the apparent potency of TTP22, often expressed as the half-maximal inhibitory concentration (IC50), dependent on the concentration of ATP in the assay. The relationship between IC50, the inhibitor's dissociation constant (Ki), and the ATP concentration can be described by the Cheng-Prusoff equation:

IC50 = Ki * (1 + [ATP] / Km)

Where:

-

Ki is the dissociation constant of the inhibitor.

-

[ATP] is the concentration of ATP in the assay.

-

Km is the Michaelis-Menten constant of the enzyme for ATP.

Understanding this relationship is crucial for designing and interpreting kinase inhibition assays.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of TTP22 against Casein Kinase 2.

| Parameter | Value | Kinase | Assay Conditions |

| IC50 | 100 nM | CK2 | Not specified |

| Ki | 40 nM | CK2 | Not specified |

Note: The IC50 value is dependent on the ATP concentration used in the assay. For ATP-competitive inhibitors, a higher ATP concentration will result in a higher apparent IC50 value.

Signaling Pathway

The following diagram illustrates the central role of Casein Kinase 2 (CK2) in several key signaling pathways that are implicated in cell survival and proliferation. TTP22, by inhibiting CK2, can modulate the activity of these pathways.

Caption: CK2 signaling pathways and the inhibitory action of TTP22.

Experimental Protocols

Two common methods for performing an in vitro kinase assay to evaluate TTP22 are a radiometric assay and a non-radiometric (e.g., luminescence-based) assay.

Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay

This protocol is a robust and sensitive method for measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.

Materials:

-

Recombinant human Casein Kinase 2 (CK2)

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

TTP22

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare TTP22 dilutions: Prepare a serial dilution of TTP22 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Prepare kinase reaction mix: Prepare a master mix containing the kinase reaction buffer, recombinant CK2 enzyme, and the peptide substrate.

-

Set up the reaction: In a microcentrifuge tube or 96-well plate, add the following in order:

-

Kinase reaction mix

-

TTP22 dilution or DMSO (for control)

-

ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CK2 if determining Ki.

-

-

Initiate the reaction: Start the kinase reaction by adding the ATP solution.

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding cold 10% TCA.

-

Filter and wash: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the dried filter papers into scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data analysis: Calculate the percentage of kinase inhibition for each TTP22 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the TTP22 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Non-Radiometric Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

Recombinant human Casein Kinase 2 (CK2)

-

CK2-specific peptide substrate

-

TTP22

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase reaction buffer

-

ATP solution

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare TTP22 dilutions: Prepare a serial dilution of TTP22 in DMSO.

-

Set up the kinase reaction: In a white, opaque plate, add the following:

-

Kinase reaction buffer

-

Recombinant CK2 enzyme

-

Peptide substrate

-

TTP22 dilution or DMSO

-

-

Initiate the reaction: Start the reaction by adding the ATP solution.

-

Incubate: Incubate the plate at the desired temperature for a set time, following the manufacturer's recommendations.

-

Stop the reaction and detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Convert ADP to ATP and generate light: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal.

-

Measure luminescence: Read the luminescence on a plate-reading luminometer.

-

Data analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition as described in the radiometric assay protocol to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of TTP22 in a kinase assay.

Caption: General workflow for an in vitro kinase inhibition assay.

References

TTP22: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of TTP22 for in vitro studies. TTP22 is a potent and selective, ATP-competitive inhibitor of casein kinase 2 (CK2), a crucial enzyme implicated in various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of CK2 activity has been linked to numerous diseases, most notably cancer, making it a significant target for therapeutic development.

Physicochemical Properties and Solubility

TTP22 is a small molecule with the chemical name 3-[[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid.[1][2] Its molecular weight is 330.42 g/mol .[1][2][3][4] For effective use in in vitro studies, understanding its solubility is critical. TTP22 is generally insoluble in water but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Table 1: Solubility of TTP22

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | ≥ 51 mg/mL[4] | ≥ 154.35 mM[4] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4] Saturation may be higher.[4] |

| DMSO | 33.04 mg/mL | 100 mM | |

| Ethanol | 6.61 mg/mL | 20 mM | Gentle warming and sonication may be required for complete dissolution.[5] |

| Ethanol | Soluble[3] | - | Concentration not specified. |

Mechanism of Action

TTP22 functions as a high-affinity, ATP-competitive inhibitor of casein kinase 2 (CK2).[3][5][6] It binds to the ATP-binding site of the CK2 enzyme, preventing the phosphorylation of its downstream substrates. This inhibitory activity is potent and selective, with a reported IC50 of 0.1 µM and a Ki of 40 nM.[1][4][6] Notably, TTP22 shows high selectivity for CK2, with no significant inhibitory effects on other kinases such as Jnk3, Rock1, Tie2, Ask1, Met, and FGFR1 at concentrations up to 10 µM.[4]

Experimental Protocols

Protocol 1: Preparation of TTP22 Stock Solutions

This protocol describes the preparation of concentrated stock solutions of TTP22 for use in various in vitro assays.

Materials:

-

TTP22 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-warm TTP22: Allow the vial of TTP22 powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate Required Volume: Based on the desired stock concentration and the mass of TTP22, calculate the volume of DMSO needed. For example, to prepare a 10 mM stock solution from 1 mg of TTP22 (MW: 330.42), the required volume of DMSO would be: (1 mg / 330.42 g/mol ) / (10 mmol/L) = 0.0003026 L = 302.6 µL

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the TTP22 powder.

-

Vortexing and Sonication: Vortex the solution thoroughly to facilitate dissolution. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[1][3][4] Stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[4]

Protocol 2: In Vitro Kinase Assay for CK2 Inhibition

This protocol provides a general framework for assessing the inhibitory activity of TTP22 on CK2 using a luminescence-based kinase assay.

Materials:

-

Recombinant human CK2 enzyme

-

CK2 substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

TTP22 stock solution (prepared as in Protocol 1)

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare TTP22 Dilutions: Serially dilute the TTP22 stock solution in the kinase assay buffer to achieve a range of desired concentrations for testing.

-

Set up Kinase Reaction: In each well of the assay plate, add the following components in this order:

-

Kinase assay buffer

-

TTP22 dilution (or vehicle control, e.g., DMSO)

-

CK2 enzyme

-

CK2 substrate

-

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at the optimal temperature for the CK2 enzyme (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).

-

Terminate Reaction and Detect Signal: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by following the instructions of the luminescent kinase assay kit. This typically involves adding a reagent to terminate the kinase reaction and deplete unused ATP, followed by the addition of a detection reagent to measure the amount of ADP produced.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the log of the TTP22 concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Workflow for TTP22 Stock Solution and In Vitro Assay Preparation.

Caption: Mechanism of TTP22 Inhibition on the CK2 Signaling Pathway.

References

Application Notes and Protocols for Studying Viral Replication Cycles Using DTriP-22

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DTriP-22, a potent non-nucleoside inhibitor, for studying the replication cycles of enteroviruses, particularly Enterovirus 71 (EV71). Detailed protocols for key virological assays are provided to facilitate research and antiviral drug development.

Introduction

DTriP-22 (4{4-[(2-bromo-phenyl)-(3-methyl-thiophen-2-yl)-methyl]-piperazin-1-yl}-1-pheny-1H-pyrazolo[3,4-d]pyrimidine) is a novel and potent inhibitor of EV71, a significant pathogen causing hand, foot, and mouth disease and severe neurological complications in young children.[1] DTriP-22 exhibits a broad spectrum of antiviral activity against other picornaviruses as well.[1] Its mechanism of action involves the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle.[1] Specifically, DTriP-22 targets the poly(U) elongation activity of the EV71 3D polymerase.[1] The molecular target has been identified through the analysis of DTriP-22-resistant viruses, which harbor a substitution of lysine for Arg163 in the 3D polymerase, rendering the virus drug-resistant.[1] This compound effectively suppresses the accumulation of both positive- and negative-stranded viral RNA during infection.[1]

Quantitative Data Summary

The antiviral activity of DTriP-22 against various enteroviruses has been quantified using cytopathic effect (CPE) inhibition assays and plaque reduction assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of DTriP-22 against various Enterovirus 71 (EV71) Genotypes

| Virus Genotype | EC50 (µM) |

| EV71 Genotype A (BrCr) | 0.13 |

| EV71 Genotype B (TW/1743/98) | 0.44 |

| EV71 Genotype C (Tainan/4643/98) | 0.25 |

EC50 (50% effective concentration) is the concentration of DTriP-22 that inhibits the viral cytopathic effect by 50%. Data from neutralization tests.[2]

Table 2: Broad-Spectrum Antiviral Activity of DTriP-22 against other Picornaviruses

| Virus | EC50 (µM) |

| Coxsackievirus A16 | 0.07 |

| Coxsackievirus B3 | 1.22 |

| Echovirus 9 | 0.55 |

EC50 values were determined by neutralization tests.[2]

Table 3: Inhibition of EV71 Yield by DTriP-22 at Different Multiplicities of Infection (MOI)

| MOI (PFU/cell) | DTriP-22 Concentration (µM) | Viral Yield Reduction (%) | EC50 (µM) |

| 0.001 | 0.1 | 95 | 0.023 |

| 1 | - | - | 0.16 |

Viral yield was determined by plaque assay in RD cells at 16 hours post-infection.[2]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit virus-induced cell death.

Materials:

-

Human Rhabdomyosarcoma (RD) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) (Growth Medium)

-

DMEM supplemented with 2% FBS (Maintenance Medium)

-

Enterovirus 71 (EV71) stock

-

DTriP-22

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Seed RD cells into 96-well plates at a density of 2.4 x 10^4 cells per well in 100 µL of Growth Medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

-

Prepare serial dilutions of DTriP-22 in Maintenance Medium.

-

Remove the Growth Medium from the cell culture plates and add 100 µL of the DTriP-22 dilutions to the appropriate wells. Include a "cell control" (no virus, no compound) and a "virus control" (virus, no compound).

-

Immediately add 100 µL of EV71 diluted in Maintenance Medium to achieve a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until the virus control wells show approximately 90-100% CPE.

-

Observe the cells daily for CPE using an inverted microscope.

-

To quantify cell viability, discard the medium and gently wash the cells with PBS.

-

Add 100 µL of Crystal Violet staining solution to each well and incubate for 15-20 minutes at room temperature.

-

Gently wash the plates with tap water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 100 µL of 100% methanol to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of CPE inhibition for each concentration of DTriP-22 relative to the virus and cell controls. The EC50 value can be determined using regression analysis.

Plaque Reduction Assay

This assay quantifies the effect of an antiviral compound on the production of infectious virus particles.

Materials:

-

RD cells

-

Growth Medium and Maintenance Medium

-

EV71 stock

-

DTriP-22

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose or methylcellulose)

-

Crystal Violet staining solution

-

PBS

Protocol:

-

Seed RD cells into 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of EV71 in Maintenance Medium.

-

Remove the Growth Medium and infect the cell monolayers with 200 µL of the virus dilutions for 1 hour at 37°C to allow for virus adsorption.

-

During the adsorption period, prepare the overlay medium containing various concentrations of DTriP-22.

-

After adsorption, remove the virus inoculum and gently wash the cells twice with PBS.

-

Add 2 mL of the overlay medium containing the desired concentration of DTriP-22 to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells by adding 1 mL of 10% formaldehyde and incubate for at least 30 minutes.

-

Carefully remove the overlay and the fixative solution.

-

Stain the cells with Crystal Violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of DTriP-22 compared to the virus control.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay directly measures the inhibitory effect of DTriP-22 on the enzymatic activity of the viral RdRp.

Materials:

-

Purified recombinant EV71 3D polymerase

-

Poly(A) template

-

Oligo(dT) primer

-

[α-³²P]UTP or other labeled UTP

-

Unlabeled UTP, ATP, CTP, GTP

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

DTriP-22

-

TCA (trichloroacetic acid) solution

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, poly(A) template, oligo(dT) primer, and unlabeled nucleotides.

-

Add the desired concentration of DTriP-22 or a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the purified EV71 3D polymerase.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold TCA solution.

-

Precipitate the radiolabeled RNA product on ice for 30 minutes.

-

Collect the precipitate by filtering the reaction mixture through a glass fiber filter.

-

Wash the filter several times with cold TCA solution and then with ethanol.

-

Dry the filter and measure the incorporated radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of polymerase activity for each DTriP-22 concentration.

Visualizations

Mechanism of DTriP-22 Action

References

In Vivo Applications of the CK2 Inhibitor TTP22: Application Notes and Protocols

Note to the Reader: As of the current date, publicly available scientific literature does not contain in vivo studies for the specific CK2 inhibitor TTP22. The information provided herein is based on the available in vitro data for TTP22 and established in vivo methodologies for other well-characterized CK2 inhibitors, such as silmitasertib (CX-4945), to serve as a guide for potential future research.

Introduction to TTP22

TTP22 is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). CK2 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Upregulation of CK2 activity is implicated in numerous human diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1]

TTP22 exhibits high affinity for CK2 in a competitive manner with ATP.[2] Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of CK2.

Quantitative Data (In Vitro)

While in vivo data for TTP22 is not available, its in vitro inhibitory activity has been characterized. This data is essential for designing potential in vivo experiments.

| Parameter | Value | Description | Reference |

| IC50 | 100 nM | The half maximal inhibitory concentration, indicating the concentration of TTP22 required to inhibit 50% of CK2 activity in vitro. | [3][4][5] |

| Ki | 40 nM | The inhibition constant, representing the binding affinity of TTP22 to CK2. | [2][4] |

| Selectivity | No inhibitory effect at 10 µM | TTP22 shows high selectivity for CK2 over other kinases such as JNK3, ROCK1, and MET at a concentration of 10 µM. | [3][5] |

Potential In Vivo Applications and Signaling Pathways

Based on the known functions of CK2, TTP22 has potential therapeutic applications in oncology and inflammatory diseases. CK2 is a key regulator of multiple signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways Involving CK2

The following diagram illustrates the central role of CK2 in prominent oncogenic signaling pathways. Inhibition of CK2 by TTP22 would be expected to modulate these pathways.

Caption: TTP22 inhibits CK2, which in turn can modulate key signaling pathways involved in cell proliferation and survival.

Protocols for In Vivo Evaluation of a CK2 Inhibitor

The following protocols are generalized from in vivo studies of other CK2 inhibitors and can be adapted for the evaluation of TTP22.

Animal Model Selection

The choice of animal model is critical and depends on the research question. For oncology studies, xenograft models are commonly used.

-

Human Tumor Xenograft Model:

-

Select an appropriate cancer cell line with known CK2 expression or dependency.

-

Culture the cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Formulation and Administration of TTP22

The formulation of TTP22 for in vivo use will depend on its physicochemical properties.

-

Example Formulation (based on other small molecule inhibitors):

-

Dissolve TTP22 in a vehicle such as a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

-

The route of administration could be oral (gavage) or intraperitoneal injection. The choice will depend on the pharmacokinetic properties of the compound.

-

The dosing schedule (e.g., once or twice daily) and concentration should be determined through preliminary dose-range finding and pharmacokinetic studies.

-

Experimental Workflow for an Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of a kinase inhibitor.

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of TTP22 in a tumor xenograft model.

Assessment of Efficacy and Toxicity

-

Tumor Growth Inhibition:

-